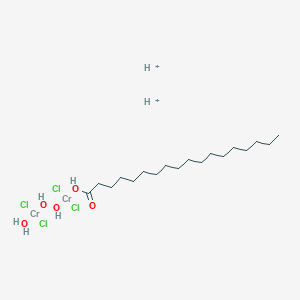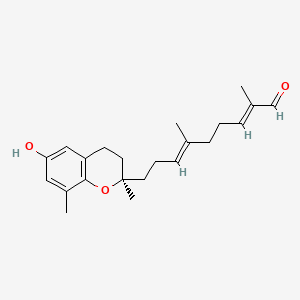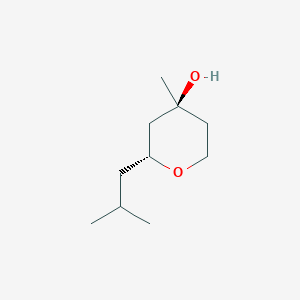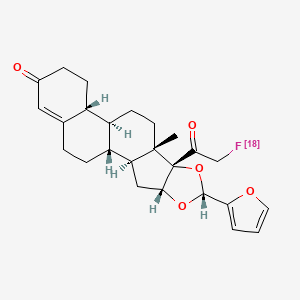
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is a complex chemical compound with the molecular formula C18H42Cl4Cr2O5+2 It is known for its unique structure, which includes chromium atoms coordinated with stearate and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) typically involves the reaction of chromium chloride with stearic acid in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CrCl}3 + \text{C}{18}\text{H}_{36}\text{O}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{18}\text{H}{42}\text{Cl}_4\text{Cr}_2\text{O}_5 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: The chloride and hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce lower oxidation state chromium complexes.
Aplicaciones Científicas De Investigación
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism by which dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) exerts its effects involves its ability to coordinate with various substrates. The chromium centers can undergo redox reactions, facilitating the transfer of electrons. The stearate and hydroxyl groups play a role in stabilizing the complex and enhancing its reactivity. Molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) stearate: Similar in structure but lacks the tetrachloro and hydroxyl groups.
Chromium(III) chloride: A simpler chromium compound without the stearate ligand.
Chromium(III) hydroxide: Contains hydroxyl groups but lacks the stearate and chloride ligands.
Uniqueness
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is unique due to its combination of stearate, chloride, and hydroxyl ligands, which confer distinct chemical properties
Propiedades
| 29632-23-3 | |
Fórmula molecular |
C18H42Cl4Cr2O5+2 |
Peso molecular |
584.3 g/mol |
Nombre IUPAC |
dichlorochromium;hydrogen peroxide;hydron;octadecanoic acid;hydrate |
InChI |
InChI=1S/C18H36O2.4ClH.2Cr.H2O2.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;1-2;/h2-17H2,1H3,(H,19,20);4*1H;;;1-2H;1H2/q;;;;;2*+2;;/p-2 |
Clave InChI |
CDBPADTYVQPJPQ-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)O.O.OO.Cl[Cr]Cl.Cl[Cr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







